(Z)-3-(Cyclopentylcarbamoyl)propenoic acid

Description

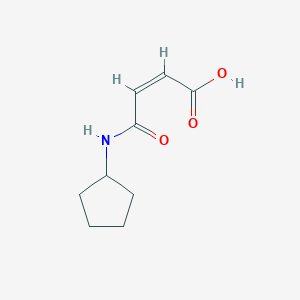

(Z)-3-(Cyclopentylcarbamoyl)propenoic acid is a propenoic acid derivative characterized by a cyclopentylcarbamoyl substituent in the Z-configuration. The carbamoyl group introduces hydrogen-bonding capabilities, while the cyclopentyl moiety contributes to lipophilicity, which may enhance membrane permeability.

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

(Z)-4-(cyclopentylamino)-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C9H13NO3/c11-8(5-6-9(12)13)10-7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11)(H,12,13)/b6-5- |

InChI Key |

RBCOSUJOALVRNY-WAYWQWQTSA-N |

Isomeric SMILES |

C1CCC(C1)NC(=O)/C=C\C(=O)O |

Canonical SMILES |

C1CCC(C1)NC(=O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(Cyclopentylcarbamoyl)propenoic acid typically involves the reaction of cyclopentylamine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate.

Industrial Production Methods

In an industrial setting, the production of (Z)-3-(Cyclopentylcarbamoyl)propenoic acid can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(Cyclopentylcarbamoyl)propenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl group can be replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamoyl derivatives.

Scientific Research Applications

(Z)-3-(Cyclopentylcarbamoyl)propenoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (Z)-3-(Cyclopentylcarbamoyl)propenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. Additionally, it can interact with receptors on cell surfaces, triggering signaling cascades that lead to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (Z)-3-(Cyclopentylcarbamoyl)propenoic acid with structurally related propenoic acid derivatives, emphasizing substituent effects on biological activity, mechanisms, and physicochemical properties.

Anticancer Propenoic Acid Derivatives

Key Compounds :

(Z)-2-(1-Acetyl-1H-indol-3-yl)-3-(4-(dimethylamino)phenyl)propenoic acid (Compound 6): Substituents: Indole and dimethylaminophenyl groups. Activity: IC50 = 0.37–0.80 µM (MCF7 breast cancer, THP1 leukemia). Mechanism: Inhibits tubulin polymerization by binding to the colchicine site . Comparison: The indole and dimethylamino groups enhance planar stacking and electrostatic interactions with tubulin.

Pancratistatin: Substituents: Phenolic-O-glycoside. Activity: IC50 = 0.058 µM (MDA-MB-231, HeLa, HCT116), with high selectivity (IC50 = 6.6 µM in normal fibroblasts) . Comparison: Glycosylation improves solubility and selectivity.

Antimicrobial Phenylpropanoid Derivatives

Key Compounds :

p-Coumaric Acid, Ferulic Acid: Substituents: Hydroxy/methoxy groups. Activity: Converted by plant decarboxylases to styrenes (e.g., 4-hydroxystyrene), which exhibit antimicrobial effects in wheat root exudates . Comparison: The carbamoyl group in (Z)-3-(Cyclopentylcarbamoyl)propenoic acid likely resists decarboxylation, enhancing metabolic stability. However, the lack of phenolic hydroxyls may reduce direct antimicrobial potency.

Heterocyclic Propenoic Acid Derivatives

Key Compounds :

(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid: Substituents: Benzoylamino and triazolopyridazine groups. Physical Properties: mp = 253–255°C . Comparison: The rigid heterocyclic substituents in this compound contrast with the flexible cyclopentyl group in the target compound, which may lower melting points and improve solubility.

Structure-Activity Relationship (SAR) Analysis

Key Observations:

- Lipophilicity : The cyclopentyl group in the target compound may enhance blood-brain barrier penetration compared to polar glycosides (e.g., pancratistatin) .

- Binding Interactions : Aromatic substituents (e.g., indole in Compound 6) promote π-π stacking with tubulin, whereas the carbamoyl group may engage in hydrogen bonding, albeit with reduced planar affinity .

- Metabolic Stability: The carbamoyl group likely resists enzymatic decarboxylation, unlike phenolic propenoic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.